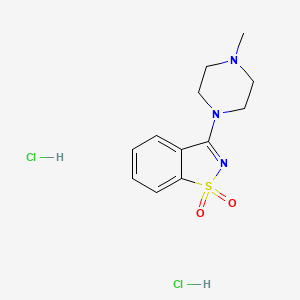
3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields, including medicine and agriculture . This compound is characterized by the presence of a bromine atom, a sulfonamide group, and a substituted benzene ring.
Vorbereitungsmethoden
The synthesis of 3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide typically involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with N-(2-methylpropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C and stirring the mixture for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction Reactions: Reduction of the sulfonamide group can yield corresponding amines.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways . The bromine atom and other substituents on the benzene ring can enhance the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide can be compared with other similar compounds, such as:
- 3-bromo-N,N-dimethylbenzenesulfonamide
- 3-bromo-N,N-diethyl-4-methylbenzenesulfonamide
- 4-bromo-N,N,3-trimethylbenzenesulfonamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The presence of different alkyl groups and the position of the bromine atom can significantly impact the compound’s properties and applications.
Eigenschaften
Molekularformel |
C12H18BrNO2S |
|---|---|
Molekulargewicht |
320.25 g/mol |
IUPAC-Name |
3-bromo-N,4-dimethyl-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO2S/c1-9(2)8-14(4)17(15,16)11-6-5-10(3)12(13)7-11/h5-7,9H,8H2,1-4H3 |
InChI-Schlüssel |
MZVYRTPWNRMEOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634038.png)
![9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile](/img/structure/B12634041.png)

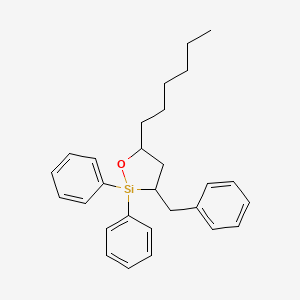
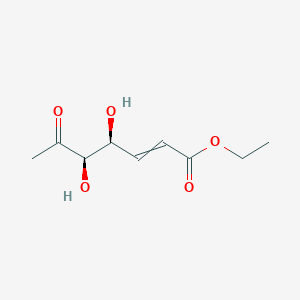

![tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane](/img/structure/B12634087.png)

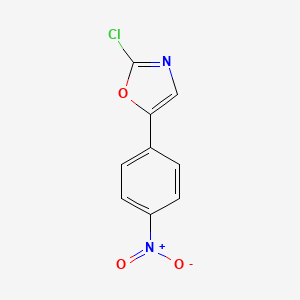
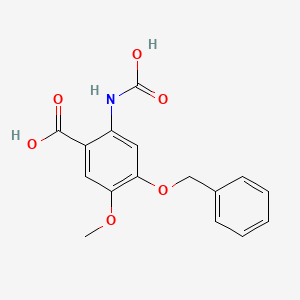
![[2,3'-Bithiophen]-5'-ylmethanamine](/img/structure/B12634103.png)
-isoquinolinyl)-](/img/structure/B12634112.png)
![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12634117.png)
